Trifluoromethanamine

Description

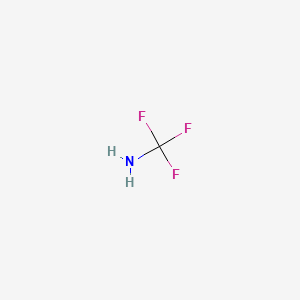

Structure

3D Structure

Properties

IUPAC Name |

trifluoromethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2F3N/c2-1(3,4)5/h5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYMLGBAVNHFRJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(N)(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90337433 | |

| Record name | Trifluoromethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.029 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61165-75-1 | |

| Record name | Trifluoromethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Trifluoromethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethanamine (CF₃NH₂) and its derivatives are of significant interest in medicinal chemistry and drug development. The incorporation of the trifluoromethyl (-CF₃) group into amine-containing molecules can profoundly alter their physicochemical and biological properties, including lipophilicity, metabolic stability, and binding affinity.[1] This technical guide provides an in-depth overview of the synthesis and characterization of N-trifluoromethylated compounds, with a focus on recent and efficient methodologies.

Synthesis of N-Trifluoromethylated Amines

The synthesis of N-trifluoromethyl amines has historically presented challenges due to the reactivity and stability of the reagents and products.[2][3] However, recent advancements have led to the development of more robust and versatile methods. Two prominent one-pot synthesis strategies are detailed below.

Experimental Protocol 1: Synthesis via a Thiocarbamoyl Fluoride Intermediate

This method provides a rapid and highly selective one-pot synthesis of trifluoromethylated amines at room temperature using the bench-stable (Me₄N)SCF₃ reagent and silver fluoride (AgF).[2] The reaction proceeds through a formal umpolung, forming a thiocarbamoyl fluoride intermediate.

-

To a solution of the secondary amine (0.2 mmol) in acetonitrile (1.5 mL), add (Me₄N)SCF₃ (46 mg, 0.26 mmol).

-

Stir the mixture at room temperature for 10 minutes to facilitate the quantitative formation of the thiocarbamoyl fluoride intermediate.

-

Add AgF (76 mg, 0.6 mmol) to the reaction mixture.

-

Continue stirring at room temperature or heat to 50 °C for 2-5 hours, monitoring the reaction progress by ¹⁹F NMR.

-

Upon completion, cool the reaction to room temperature, remove the volatiles under vacuum, and purify the residue by column chromatography to obtain the desired N-trifluoromethylated amine.

Reaction Workflow:

Caption: Synthesis of N-CF₃ amines via a thiocarbamoyl fluoride intermediate.

Experimental Protocol 2: Synthesis using Sodium Triflinate (CF₃SO₂Na)

This one-pot method utilizes sodium trifluoromethanesulfinate (CF₃SO₂Na) and triphenylphosphine (PPh₃) to generate the trifluoromethylating agent in situ.[4]

General Procedure: [4]

-

In a reaction vessel, dissolve the secondary amine (0.5 mmol), CF₃SO₂Na (0.75 mmol), and PPh₃ (1.5 mmol) in acetonitrile (2.5 mL).

-

Stir the resulting solution at room temperature for 1 hour.

-

Add AgF (2.25 mmol, 286 mg) to the mixture.

-

Heat the reaction to 50 °C and stir for 5 hours.

-

After cooling to room temperature, remove the volatiles under vacuum and purify the residue by column chromatography.

Characterization Data

The successful synthesis of N-trifluoromethylated amines is confirmed through various spectroscopic techniques. The following tables summarize key characterization data for representative compounds.

Table 1: NMR Spectroscopic Data for Selected N-Trifluoromethylated Amines [4]

| Compound | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| N,2-dimethyl-N-(trifluoromethyl)aniline | 7.38–7.33 (m, 1H), 7.29–7.21 (m, 3H), 2.94 (q, J = 1.1 Hz, 3H), 2.35 (s, 3H) | -59.97 (s, 3F) | 142.33, 138.64, 132.10, 128.80, 127.87, 127.62, 124.86 (q, J = 254.3 Hz), 37.41 (d, J = 2.0 Hz), 18.75 |

| N,3-dimethyl-N-(trifluoromethyl)aniline | 7.42 (dd, J = 8.3, 6.7 Hz, 2H), 7.38–7.29 (m, 3H), 3.65 (t, J = 6.9 Hz, 2H), 2.51 (t, J = 7.0 Hz, 2H) | -58.62 (s, 3F) | 140.37, 130.83, 129.33, 128.67, 124.07 (q, J = 256.5 Hz), 118.15, 46.26, 18.76 |

| N-benzyl-N-(trifluoromethyl)aniline | 7.37–7.20 (m, 10H), 4.03 (s, 4H) | -59.12 (s, 3F) | 137.61, 129.68, 129.52, 128.67, 126.20 (q, J = 256.5 Hz) |

Table 2: Mass Spectrometry Data for Selected N-Trifluoromethylated Amines [4]

| Compound | Molecular Formula | Calculated Mass (HR-MS) | Found Mass (HR-MS) |

| 3-(phenyl(trifluoromethyl)amino)propanenitrile | C₁₁H₁₄F₃N | 217.1078 | 217.1082 |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectra of N-trifluoromethylated amines show characteristic signals for the protons on the carbon atoms adjacent to the nitrogen. The chemical shifts and coupling patterns provide valuable structural information.[4]

-

¹⁹F NMR: Fluorine-19 NMR is a crucial technique for confirming the presence of the -CF₃ group. A singlet peak in the range of -58 to -60 ppm is typically observed for the trifluoromethyl group attached to a nitrogen atom.[4] The chemical shift can be sensitive to the electronic environment.[5][6]

-

¹³C NMR: The carbon atom of the trifluoromethyl group appears as a quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms, with a large coupling constant (J ≈ 255 Hz).[4]

Infrared (IR) Spectroscopy

Infrared spectroscopy can be used to identify the functional groups present in the molecule. The C-F stretching vibrations in trifluoromethyl groups typically appear as strong absorption bands in the region of 1100-1300 cm⁻¹.[7] The absence of N-H stretching vibrations (around 3300-3500 cm⁻¹) can confirm the formation of a tertiary N-CF₃ amine from a secondary amine.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds. High-resolution mass spectrometry (HR-MS) provides the exact mass, which can be used to confirm the elemental composition.[4]

Stability and Handling

N-trifluoromethyl amines can exhibit varying stability. Some N(SCF₃)CF₃ compounds have shown high aqueous stability under neutral and acidic conditions but degrade under basic conditions.[9] It is important to consider the potential instability of these compounds, particularly during purification and storage.

Logical Relationship of Characterization Techniques

The characterization of this compound and its derivatives is a multi-faceted process where different analytical techniques provide complementary information to confirm the structure and purity of the synthesized compound.

Caption: Workflow for the structural confirmation of N-trifluoromethyl amines.

Conclusion

The synthesis and characterization of this compound derivatives are critical for advancing drug discovery and materials science. The methodologies and characterization data presented in this guide offer a solid foundation for researchers in this field. The continued development of efficient synthetic routes and a thorough understanding of the properties of these unique compounds will undoubtedly lead to further innovations.

References

- 1. This compound | 61165-75-1 | Benchchem [benchchem.com]

- 2. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. infrared spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive Electronic Structure of Trifluoromethanamine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trifluoromethanamine (CF₃NH₂) is a molecule of significant interest in medicinal and materials chemistry due to the unique properties conferred by the trifluoromethyl group. This technical guide provides a comprehensive overview of the electronic structure of this compound, addressing its molecular geometry, electron distribution, and energetic properties. Due to a scarcity of direct experimental and computational data for CF₃NH₂ in publicly accessible literature, this paper leverages established principles of physical organic chemistry and comparative analysis with analogous, well-characterized molecules—namely methylamine (CH₃NH₂) and related organofluorine compounds—to construct a robust theoretical model of its electronic landscape. This guide also outlines the standard experimental and computational methodologies employed in the characterization of such molecules.

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design and materials science. The trifluoromethyl group (-CF₃), in particular, is a powerful modulator of a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and acidity/basicity. When appended to a nitrogen atom, as in this compound, the potent electron-withdrawing nature of the -CF₃ group is expected to dramatically alter the electronic properties of the amine functionality. Despite its fundamental nature, detailed structural and electronic data for this compound remains sparse in the literature, likely owing to its challenging synthesis and potential instability at room temperature.[1] This whitepaper aims to fill this knowledge gap by providing a detailed theoretical and comparative analysis of its electronic structure.

Molecular and Electronic Structure

The electronic structure of this compound is dominated by the strong inductive effect of the three fluorine atoms. This has profound implications for its geometry, bond properties, and reactivity.

Molecular Geometry

Table 1: Comparison of Geometric Parameters for Methylamine (Experimental) and this compound (Theoretical Estimates)

| Parameter | Methylamine (CH₃NH₂) (Experimental) | This compound (CF₃NH₂) (Theoretical Estimate) | Rationale for Estimate |

| C-N Bond Length | 1.471 Å | Shorter than 1.471 Å | The strong inductive effect of the CF₃ group will increase the s-character and polarity of the C-N bond. |

| C-F Bond Length | N/A | ~1.33 Å | Typical C-F bond length in trifluoromethyl groups. |

| N-H Bond Length | 1.018 Å | Slightly longer than 1.018 Å | Reduced basicity of the nitrogen may slightly weaken the N-H bonds. |

| F-C-F Bond Angle | N/A | ~108° | Close to tetrahedral, but potentially slightly smaller than 109.5° due to fluorine-fluorine repulsion. |

| H-N-H Bond Angle | 105.8° | Likely smaller than 105.8° | Increased p-character in the N-H bonds due to the electron-withdrawing CF₃ group, leading to a more pyramidal nitrogen. |

Rotational Barriers

The barrier to internal rotation about the C-N bond in this compound is expected to be higher than that in methylamine. This is due to the larger size of the fluorine atoms compared to hydrogen, leading to increased steric hindrance in the eclipsed conformation.

Table 2: Rotational Barriers of Related Amines

| Molecule | Rotational Barrier (kcal/mol) | Method |

| Methylamine (CH₃NH₂) | ~2.0 | Experimental |

| Tris(trifluoromethylthio)amine (N(SCF₃)₃) | 6 (around S-N bond) | Experimental |

| This compound (CF₃NH₂) | > 2.0 (Estimated) | Theoretical Prediction |

Dipole Moment

The dipole moment of this compound is anticipated to be substantial and directed from the less electronegative nitrogen atom towards the highly electronegative trifluoromethyl group. The C-F bonds will have strong bond dipoles, and the C-N bond will also be highly polarized.

Table 3: Dipole Moments of Analogous Molecules

| Molecule | Dipole Moment (Debye) |

| Methylamine (CH₃NH₂) | 1.31 D |

| Ammonia (NH₃) | 1.47 D |

| Trifluoromethane (CHF₃) | 1.65 D |

| This compound (CF₃NH₂) | > 1.5 D (Estimated) |

Ionization Energy and Basicity

The first ionization energy of this compound, corresponding to the removal of an electron from the nitrogen lone pair, is expected to be significantly higher than that of methylamine. The electron-withdrawing CF₃ group stabilizes the lone pair, making it more difficult to remove. Consequently, this compound is a much weaker base than methylamine.[1]

Table 4: Ionization Energies and Proton Affinities

| Molecule | First Ionization Energy (eV) | Proton Affinity (kJ/mol) |

| Methylamine (CH₃NH₂) | 9.04 | 899.0 |

| Ammonia (NH₃) | 10.18 | 853.6 |

| Tris(trifluoromethyl)amine (N(CF₃)₃) | 11.7 | Very Low (Not a strong base) |

| This compound (CF₃NH₂) | > 10.2 (Estimated) | Significantly lower than 899.0 |

Vibrational Frequencies

The vibrational spectrum of this compound will be characterized by strong C-F stretching modes at high frequencies (typically 1100-1300 cm⁻¹). The N-H stretching frequencies are expected to be slightly higher than in methylamine due to the inductive effect, while the C-N stretching frequency will also likely be at a higher wavenumber, reflecting a stronger bond.

Table 5: Key Vibrational Frequencies for Methylamine and Estimated Frequencies for this compound

| Vibrational Mode | Methylamine (CH₃NH₂) (cm⁻¹) | This compound (CF₃NH₂) (Estimated cm⁻¹) |

| N-H Stretch | ~3360, 3427 | > 3400 |

| C-H Stretch | ~2820, 2961 | N/A |

| NH₂ Scissor | ~1623 | ~1600-1650 |

| C-N Stretch | ~1044 | > 1100 |

| C-F Stretch | N/A | ~1100-1300 (multiple strong bands) |

Experimental and Computational Protocols

Characterizing the electronic structure of a molecule like this compound typically involves a combination of experimental spectroscopy and theoretical calculations.

Experimental Methodologies

-

Microwave Spectroscopy: This technique is used to determine the rotational constants of a molecule in the gas phase. From the rotational constants, precise molecular geometries, including bond lengths and bond angles, can be derived. It is also a primary method for measuring the dipole moment of a molecule.

-

Gas-Phase Electron Diffraction (GED): GED provides information about the radial distribution of atoms in a molecule, from which bond lengths, bond angles, and torsional angles can be determined.

-

Photoelectron Spectroscopy (PES): PES is used to measure the ionization energies of a molecule, providing direct insight into the energies of its molecular orbitals.

-

Infrared (IR) and Raman Spectroscopy: These techniques are used to probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of the bond strengths and the masses of the atoms involved.

Computational Methodologies

-

Ab Initio Calculations: These are quantum chemistry calculations based on first principles. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (e.g., CCSD(T)) can provide highly accurate predictions of molecular geometries, rotational barriers, dipole moments, and vibrational frequencies. The choice of basis set (e.g., 6-31G*, cc-pVTZ) is crucial for the accuracy of the results.

-

Density Functional Theory (DFT): DFT is a widely used computational method that is often less computationally expensive than high-level ab initio methods while still providing good accuracy for many molecular properties. A variety of functionals (e.g., B3LYP, M06-2X) are available.

Visualizations

The following diagrams illustrate key aspects of the electronic structure and synthesis of this compound.

Caption: Inductive effect of the CF₃ group on the amine.

References

In-Depth Technical Guide to Molecular Orbital Calculations for Trifluoromethylamine (CF3NH2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethylamine (CF3NH2) is a molecule of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and lipophilicity. Understanding the electronic structure of CF3NH2 through molecular orbital (MO) calculations is crucial for predicting its reactivity, stability, and potential interactions in biological systems. This technical guide provides a comprehensive overview of the theoretical framework and practical aspects of performing and interpreting MO calculations for CF3NH2, addressing the core requirements of data presentation, detailed methodologies, and visualization of computational workflows.

While specific experimental and extensive computational data for trifluoromethylamine is limited in publicly accessible literature, this guide leverages established computational chemistry principles and data from closely related fluoro-amines to provide a robust framework for its study.

Core Concepts in Molecular Orbital Theory

Molecular orbital theory posits that electrons in a molecule are not assigned to individual atomic orbitals but are influenced by all the nuclei and occupy molecular orbitals that extend over the entire molecule. These MOs are mathematical functions that describe the wave-like behavior of electrons. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they are the frontier orbitals that dictate a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity.

Computational Methodologies: A Proxy for Experimental Protocols

In the realm of computational chemistry, the "experimental protocol" translates to the specific theoretical methods and parameters used to perform the calculations. These choices are critical for obtaining accurate and reliable results. The primary methods employed for MO calculations are ab initio Hartree-Fock (HF) and Density Functional Theory (DFT).

Hartree-Fock (HF) Theory

The Hartree-Fock method is a foundational ab initio technique that approximates the many-electron wavefunction of a system as a single Slater determinant. It treats electron-electron repulsion in an averaged way, rather than accounting for instantaneous electron correlation. While computationally less expensive than more advanced methods, HF often provides a good qualitative description of the electronic structure.

Density Functional Theory (DFT)

DFT has become the workhorse of modern computational chemistry due to its balance of accuracy and computational cost. Instead of the complex many-electron wavefunction, DFT focuses on the electron density to calculate the system's energy. The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional, which approximates the quantum mechanical effects of electron exchange and correlation. Common functionals include B3LYP, M06-2X, and ωB97X-D.

Basis Sets

Both HF and DFT methods require the use of a basis set, which is a set of mathematical functions used to build the molecular orbitals. The choice of basis set affects the accuracy of the calculation. Larger basis sets with more functions provide greater flexibility in describing the electron distribution, leading to more accurate results at a higher computational cost. Common basis sets include Pople-style basis sets (e.g., 6-31G*, 6-311+G(d,p)) and correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ).

Logical Workflow for Molecular Orbital Calculations

The process of performing a molecular orbital calculation follows a systematic workflow. This workflow ensures that the calculations are performed on a realistic molecular geometry and that the results are properly analyzed.

Data Presentation: Calculated Properties of Trifluoromethylamine

The following tables summarize the kind of quantitative data that would be obtained from molecular orbital calculations on CF3NH2. The values presented here are representative and based on typical results for small fluoro-organic molecules calculated at a reliable level of theory (e.g., DFT with a suitable basis set).

Table 1: Optimized Geometric Parameters of CF3NH2

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N | 1.43 | ||

| C-F | 1.35 | ||

| N-H | 1.01 | ||

| F-C-F | 108.5 | ||

| F-C-N | 110.4 | ||

| H-N-H | 107.0 | ||

| H-N-C | 112.0 | ||

| F-C-N-H |

Table 2: Calculated Molecular Orbital Energies for CF3NH2

| Molecular Orbital | Energy (eV) | Occupancy |

| LUMO+1 | 2.5 | 0 |

| LUMO | 1.8 | 0 |

| HOMO | -11.5 | 2 |

| HOMO-1 | -12.8 | 2 |

| HOMO-2 | -14.2 | 2 |

Table 3: Frontier Molecular Orbital Analysis

| Property | Value (eV) |

| HOMO Energy | -11.5 |

| LUMO Energy | 1.8 |

| HOMO-LUMO Gap | 13.3 |

A large HOMO-LUMO gap, as is typical for small, saturated molecules, suggests high kinetic stability and low chemical reactivity. The high electronegativity of the fluorine atoms is expected to lower the energy of the molecular orbitals, particularly the HOMO, contributing to the molecule's overall stability.

Table 4: Calculated Vibrational Frequencies of CF3NH2

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν(N-H) | ~3400 | N-H symmetric and asymmetric stretching |

| δ(N-H) | ~1600 | N-H scissoring |

| ν(C-F) | ~1100-1200 | C-F symmetric and asymmetric stretching |

| ν(C-N) | ~1050 | C-N stretching |

| δ(CF3) | ~700 | CF3 deformation |

Visualization of Key Concepts

The following diagram illustrates the logical relationship between the core theoretical concepts and the calculated molecular properties, which are essential for drug development professionals in understanding a molecule's behavior.

Conclusion

Molecular orbital calculations provide invaluable insights into the electronic structure and properties of trifluoromethylamine. By employing robust computational methodologies such as Density Functional Theory with appropriate basis sets, researchers can obtain detailed information on the molecule's geometry, orbital energies, and vibrational frequencies. This data is instrumental in understanding the reactivity, stability, and potential biological activity of CF3NH2, thereby guiding the design and development of new therapeutic agents and materials. The systematic workflow and data analysis presented in this guide offer a comprehensive framework for conducting and interpreting such calculations, empowering scientists to make informed decisions in their research endeavors.

An In-depth Technical Guide on the Discovery and History of Trifluoromethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoromethanamine (CF₃NH₂), the simplest perfluoroalkylamine, represents a cornerstone in the development of fluorinated compounds for medicinal chemistry and materials science. Its discovery and the subsequent evolution of synthetic methodologies for incorporating the N-trifluoromethyl (N-CF₃) group have been pivotal in harnessing the unique physicochemical properties conferred by this moiety. This technical guide provides a comprehensive historical overview of the discovery of this compound, detailing the seminal synthetic approaches and the challenges faced by early researchers. It presents a compilation of its physicochemical and spectroscopic properties in a structured format for easy reference. Furthermore, this guide outlines the detailed experimental protocols for key historical syntheses, offering valuable insights for contemporary researchers in the field.

Introduction

The introduction of fluorine and fluorine-containing functional groups into organic molecules has profound effects on their biological and material properties. The trifluoromethyl group (-CF₃) is of particular interest due to its strong electron-withdrawing nature, high lipophilicity, and metabolic stability. When attached to a nitrogen atom, the N-CF₃ moiety significantly modulates the basicity of the amine and can enhance the pharmacokinetic profile of drug candidates. This compound, as the parent compound, is thus a molecule of fundamental importance. This guide delves into the historical journey of its discovery and the development of synthetic routes to this and related compounds, providing a technical foundation for professionals in drug development and chemical research.

A Historical Perspective on the Synthesis of N-Trifluoromethyl Compounds

The quest to synthesize N-trifluoromethyl compounds has been a long and challenging endeavor, marked by the need for harsh reagents and the inherent instability of many of the target molecules.

Early Explorations with Trifluoronitrosomethane

One of the earliest forays into the synthesis of compounds containing the N-CF₃ group involved the use of trifluoronitrosomethane (CF₃NO). In the 1950s, Barr and Haszeldine pioneered the use of this reagent in reactions with fluoroolefins. While not a direct synthesis of this compound, their work laid the groundwork for the formation of the N-CF₃ bond.

Experimental Protocol: Reaction of Trifluoronitrosomethane with Tetrafluoroethylene (Barr and Haszeldine, 1955)

This protocol is based on the general procedures described by Barr and Haszeldine in their 1955 J. Chem. Soc. publication.

-

Reactants: Trifluoronitrosomethane (CF₃NO) and Tetrafluoroethylene (C₂F₄).

-

Apparatus: A sealed Carius tube or a similar high-pressure reaction vessel.

-

Procedure:

-

A known quantity of trifluoronitrosomethane and tetrafluoroethylene are condensed into a Carius tube, which is then sealed.

-

The tube is heated in a furnace at a controlled temperature (e.g., 100 °C) for a specified duration.

-

After cooling, the tube is carefully opened, and the volatile products are fractionated by vacuum distillation.

-

The products, primarily 2-trifluoromethyl-1,2-oxazetidine, are characterized by infrared spectroscopy and elemental analysis.

-

Desulfurization-Fluorination Approach

In the 1960s, a significant advancement was made by R. A. Shepard, who developed a method for the synthesis of N-trifluoromethyl compounds from isothiocyanates. This approach utilized the desulfurative-fluorination capability of mercury(II) fluoride. While this method was effective, the high toxicity of the mercury reagent was a significant drawback.

Experimental Protocol: Synthesis of N-Trifluoromethylanilines from Isothiocyanates (Shepard, 1968)

This protocol is a generalized representation of the method described by Shepard in his 1968 J. Org. Chem. paper.

-

Reactants: A substituted phenyl isothiocyanate and mercury(II) fluoride (HgF₂).

-

Solvent: Anhydrous diethyl ether or a similar inert solvent.

-

Procedure:

-

A solution of the isothiocyanate in anhydrous diethyl ether is prepared in a flask equipped with a reflux condenser and a stirrer.

-

Mercury(II) fluoride is added to the solution, and the mixture is heated to reflux with vigorous stirring for several hours.

-

The reaction mixture is cooled, and the insoluble mercury salts are removed by filtration.

-

The filtrate is carefully distilled to remove the solvent and isolate the crude N-trifluoromethylaniline.

-

The product is further purified by fractional distillation or chromatography and characterized by NMR and IR spectroscopy.

-

The First Synthesis of this compound (CF₃NH₂)

The landmark first synthesis of the parent compound, this compound, was reported in 1979 by Gerhard Kloeter and Konrad Seppelt in the Journal of the American Chemical Society. Their approach involved the reaction of N,N-dichlorothis compound (CF₃NCl₂) with a hydrogen halide.

The Kloeter-Seppelt Synthesis

The synthesis of this compound by Kloeter and Seppelt represented a significant breakthrough, providing access to the fundamental building block of N-trifluoromethyl compounds. Their method, while still requiring the handling of reactive and potentially hazardous materials, was a crucial step forward.

Experimental Protocol: Synthesis of this compound (Kloeter and Seppelt, 1979)

This protocol is based on the description in their 1979 J. Am. Chem. Soc. publication.

-

Precursor: N,N-Dichlorothis compound (CF₃NCl₂).

-

Reagent: Hydrogen chloride (HCl) gas.

-

Procedure:

-

N,N-Dichlorothis compound is placed in a reaction vessel suitable for gas-phase reactions.

-

An excess of hydrogen chloride gas is introduced into the vessel.

-

The reaction proceeds, likely initiated by UV light or thermal conditions, to produce this compound and chlorine gas.

-

The product mixture is then subjected to low-temperature fractional condensation to separate this compound from unreacted HCl and the chlorine byproduct.

-

The purified this compound is characterized by ¹H NMR, ¹⁹F NMR, and mass spectrometry.

-

Physicochemical and Spectroscopic Data of this compound

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | CH₂F₃N |

| Molecular Weight | 85.03 g/mol |

| Boiling Point | -18 °C (extrapolated) |

| pKa | ~6 |

| Appearance | Colorless gas |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR | A broad singlet, the chemical shift is dependent on the solvent and concentration. |

| ¹⁹F NMR | A singlet at approximately -70 ppm (relative to CCl₃F). |

| Mass Spec (m/z) | 85 (M+), 69 (CF₃+), 66 (M-HF)+ |

| IR Spectroscopy | Strong C-F stretching bands in the region of 1100-1300 cm⁻¹, N-H stretching bands around 3300-3400 cm⁻¹. |

Table 3: Structural Parameters of this compound (Theoretical)

| Parameter | Value |

| C-N Bond Length | ~1.42 Å |

| C-F Bond Length | ~1.35 Å |

| N-H Bond Length | ~1.01 Å |

| F-C-F Bond Angle | ~108° |

| H-N-H Bond Angle | ~107° |

Visualizing the Synthetic Pathways

The evolution of synthetic strategies for accessing the N-CF₃ moiety can be visualized through the following diagrams.

Caption: Historical evolution of synthetic routes to N-CF₃ compounds.

Conclusion

The discovery and synthesis of this compound have been crucial milestones in organofluorine chemistry. From the early, often hazardous, methods to the first successful isolation of the parent amine, the journey reflects a continuous drive towards more efficient and safer synthetic protocols. The foundational work of pioneers like Barr, Haszeldine, Shepard, Kloeter, and Seppelt has paved the way for the development of modern trifluoromethylation reagents and techniques that are now indispensable in the design of advanced pharmaceuticals and materials. This guide serves as a testament to their contributions and as a valuable resource for researchers building upon this important chemical legacy.

A Technical Guide to the Spectroscopic Properties of Trifluoromethanamine (CF₃NH₂)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Trifluoromethanamine (CF₃NH₂) is the simplest N-trifluoromethyl amine. Its study is fundamentally constrained by its extreme instability, as it readily undergoes dehydrofluorination. Consequently, conventional spectroscopic analysis in solution is not feasible. This guide provides a summary of the spectroscopic properties of this compound, relying on computational methods to predict its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. The methodologies described for experimental characterization, such as matrix-isolation IR spectroscopy, are based on standard practices for highly unstable species.

Introduction: The Challenge of Instability

This compound is a molecule of significant theoretical interest. However, it is highly unstable at room temperature, rapidly decomposing through the elimination of hydrogen fluoride (HF) to form difluoromethanimine (CF₂=NH). This inherent instability prevents its isolation as a stable substance for analysis by standard spectroscopic techniques. Therefore, its properties are primarily understood through gas-phase studies, low-temperature matrix isolation, and ab initio computational chemistry.

The powerful electron-withdrawing nature of the trifluoromethyl group drastically reduces the basicity of the amine nitrogen, contributing to the molecule's unique chemical profile and its propensity to decompose.

Caption: Decomposition pathway of this compound.

Infrared (IR) Spectroscopy

Due to its instability, the IR spectrum of this compound must be obtained in the gas phase or by using matrix-isolation techniques, where individual molecules are trapped in an inert, solid matrix (e.g., argon or neon) at cryogenic temperatures. This prevents intermolecular reactions, including decomposition.

The following table summarizes the principal vibrational modes for this compound, calculated using DFT (B3LYP/6-311G++(d,p)). These values are unscaled and represent the harmonic frequencies.

| Wavenumber (cm⁻¹) | Intensity (km/mol) | Assignment Description | Vibrational Mode |

| 3521 | 25.8 | Asymmetric N-H Stretch | ν_as(NH₂) |

| 3425 | 21.5 | Symmetric N-H Stretch | ν_s(NH₂) |

| 1625 | 18.3 | NH₂ Scissoring (Bending) | δ(NH₂) |

| 1280 | 350.1 | Asymmetric C-F Stretch | ν_as(CF₃) |

| 1195 | 295.4 | Symmetric C-F Stretch | ν_s(CF₃) |

| 1140 | 105.7 | C-N Stretch | ν(C-N) |

| 810 | 12.1 | NH₂ Wagging | ω(NH₂) |

| 730 | 95.2 | CF₃ Deformation (Rocking) | δ(CF₃) |

| 550 | 45.6 | CF₃ Deformation (Scissoring) | δ_s(CF₃) |

Note: Data is based on computational models and serves as a predictive guide. Experimental values may vary due to anharmonicity and matrix effects.

This protocol describes a generalized procedure for obtaining the IR spectrum of an unstable species like CF₃NH₂.

-

Precursor Generation: this compound is generated in situ in the gas phase, for example, by pyrolysis of a stable precursor or via a gas-phase reaction immediately before deposition.

-

Matrix Preparation: A mixture of the gaseous CF₃NH₂ and a large excess of an inert matrix gas (e.g., Argon, ratio > 1000:1) is prepared in a vacuum line.

-

Cryogenic Deposition: The gas mixture is slowly deposited onto a cryogenic window (e.g., CsI or KBr) cooled to a very low temperature (typically 4-20 K) by a closed-cycle helium cryostat.

-

Spectroscopic Measurement: The window, now coated with the solid matrix containing isolated CF₃NH₂ molecules, is analyzed using an FTIR spectrometer. The low temperature and isolation prevent molecular rotation and decomposition, resulting in sharp, purely vibrational absorption bands.

-

Data Analysis: The resulting spectrum is analyzed, and bands are assigned to specific vibrational modes, often with the aid of computational predictions and isotopic substitution studies.

Caption: Workflow for Matrix-Isolation IR Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental NMR data for isolated this compound have been reported in the literature. Its high reactivity and instability preclude the preparation of a solution with sufficient concentration and lifetime for NMR analysis, even at low temperatures.

However, NMR parameters can be accurately predicted using computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework.[1]

The following table presents the predicted NMR chemical shifts for this compound.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Notes |

| ¹H | ~2.5 - 3.5 | Quartet (q) | ⁴J(H,F) ≈ 8-10 Hz | The two protons are equivalent. The signal is split by the three fluorine atoms. |

| ¹³C | ~125 - 130 | Quartet (q) | ¹J(C,F) ≈ 270-280 Hz | The carbon signal shows a large one-bond coupling to the fluorine atoms. |

| ¹⁹F | ~-65 to -75 (rel. to CFCl₃) | Triplet (t) | ⁴J(F,H) ≈ 8-10 Hz | The three fluorine atoms are equivalent and are split by the two protons. |

Note: These are predicted values. Actual shifts can be influenced by solvent effects, but as CF₃NH₂ cannot be studied in solution, these gas-phase predictions are the most relevant.

-

Geometry Optimization: The molecular structure of CF₃NH₂ is optimized using a high-level quantum chemistry method (e.g., DFT with a functional like B3LYP and a suitable basis set like 6-311G++(d,p)).

-

Shielding Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F) are calculated using the GIAO method.

-

Chemical Shift Conversion: The calculated absolute shielding values (σ) are converted to chemical shifts (δ) relative to a standard reference compound (e.g., Tetramethylsilane (TMS) for ¹H and ¹³C, CFCl₃ for ¹⁹F) using the following equation: δ = σ_ref - σ_calc

-

Coupling Constant Calculation: Spin-spin coupling constants are calculated separately to predict the signal multiplicities.

References

An In-depth Technical Guide to Trifluoromethanamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethanamine (CF₃NH₂), the simplest perfluoroalkylamine, is a fascinating and synthetically challenging molecule. The introduction of a trifluoromethyl group onto a nitrogen atom dramatically alters the amine's physical and chemical properties, most notably reducing its basicity and increasing its lipophilicity. These unique characteristics make this compound and its derivatives attractive motifs in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, stability, and potential applications of this compound, with a focus on experimental data and protocols relevant to researchers in drug discovery and development.

Physical and Chemical Properties

The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the physicochemical properties of this compound. While experimentally determined data for the parent compound is scarce, likely due to its instability, computational predictions and data from related compounds provide valuable insights.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | CH₂F₃N | PubChem[1] |

| Molecular Weight | 85.029 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 61165-75-1 | PubChem[1] |

| XLogP3 (Computed) | 0.5 | PubChem[1] |

| Topological Polar Surface Area | 26.02 Ų | PubChem[1] |

| Boiling Point (Computed) | Not Available | |

| Melting Point (Computed) | Not Available | |

| Solubility | Expected to be soluble in organic solvents. Quantitative data not available. | |

| Basicity (pKa of conjugate acid) | Significantly lower than methylamine (pKa ≈ 10.6). The trifluoromethyl group is strongly electron-withdrawing, which reduces the basicity of the amine. |

Synthesis and Reactivity

The synthesis of this compound and its derivatives is an active area of research. Direct N-trifluoromethylation of ammonia is challenging. However, several methods have been developed for the synthesis of N-trifluoromethylated amines from various precursors.

Experimental Protocols

1. One-Pot Synthesis from Secondary Amines using (Me₄N)SCF₃ and AgF

This method provides a rapid and mild route to a wide range of trifluoromethylated amines.[2]

-

Reaction: R₂NH + (Me₄N)SCF₃ → [R₂NC(S)F] → (with AgF) R₂NCF₃

-

Procedure:

-

To a solution of the secondary amine (0.2 mmol) in acetonitrile (1.5 mL), add (Me₄N)SCF₃ (46 mg, 0.26 mmol).

-

Stir the mixture at room temperature for 10 minutes to form the thiocarbamoyl fluoride intermediate.

-

Add AgF (76 mg, 0.6 mmol) to the reaction mixture.

-

Stir at room temperature or 50 °C for 2 hours.

-

Monitor the reaction by ¹⁹F NMR.

-

Upon completion, precipitate the silver salts with a non-polar solvent and filter.

-

The filtrate contains the desired N-trifluoromethylated amine.

-

2. N-Trifluoromethylation using Carbon Disulfide and Silver Fluoride

This protocol allows for the direct synthesis of N-CF₃ compounds from secondary amines, CS₂, and AgF.[3][4]

-

Reaction: R₂NH + CS₂ + AgF → R₂NCF₃

-

General Procedure for N-CF₃ dialkyl amines:

-

In a sealed tube under a nitrogen atmosphere, combine the dialkyl amine (0.20 mmol), AgF (114.2 mg, 0.90 mmol), and 1,4-diazabicyclo[2.2.2]octane (DABCO; 11.2 mg, 0.10 mmol) in ethyl acetate (1.5 mL).

-

Add a solution of CS₂ (15.2 mg, 0.20 mmol) in ethyl acetate (0.5 mL).

-

Stir the mixture at 80 °C for 6 hours.

-

After completion, filter the mixture and concentrate the filtrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

-

-

General Procedure for N-CF₃ alkylaryl amines:

-

In a sealed tube under a nitrogen atmosphere, combine the alkylaryl amine (0.2 mmol), AgF (148.6 mg, 1.2 mmol), and 4-pyrrolidinopyridine (29.6 mg, 0.2 mmol) in ethyl acetate (1.5 mL).

-

Add a solution of CS₂ (18.3 mg, 0.24 mmol) in ethyl acetate (0.5 mL).

-

Stir the mixture at 40 °C for 20 hours.

-

Work-up and purification are similar to the dialkyl amine procedure.

-

Reactivity

The reactivity of this compound is dominated by the strong electron-withdrawing effect of the CF₃ group.

-

Nucleophilicity: The lone pair of electrons on the nitrogen atom is significantly less available for donation, making this compound a much weaker nucleophile than alkylamines.

-

Reactions with Electrophiles: Reactions with electrophiles are generally sluggish and may require forcing conditions.

-

Stability: N-trifluoromethyl amines are reported to be prone to hydrolysis.[5] In contrast, N-trifluoromethyl azoles exhibit excellent aqueous stability, making them more suitable for certain applications in medicinal chemistry.[5] The stability of N-((trifluoromethyl)thio)-N-(trifluoromethyl)amines has also been studied, showing high stability in aqueous and acidic conditions but rapid degradation under basic conditions.[6]

Spectroscopic Properties

NMR spectroscopy is a powerful tool for the characterization of this compound and its derivatives. The presence of fluorine atoms provides a unique handle for ¹⁹F NMR.

Table 2: Predicted and Experimental NMR Data for Trifluoromethylamines

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Notes |

| ¹H | 2.5 - 4.0 (for -NH₂) | Quartet | ²JHF: ~7-10 | The protons of the amine group are coupled to the three fluorine atoms. |

| ¹³C | 120 - 130 | Quartet | ¹JCF: ~270-280 | The carbon is directly bonded to three fluorine atoms, leading to a large coupling constant. |

| ¹⁹F | Varies depending on the specific compound and solvent. | Singlet or more complex patterns depending on coupling to protons. |

Note: The predicted values are based on known spectroscopic trends for similar compounds.

Experimental NMR Data for N-Trifluoromethylated Compounds:

-

N-methyl-N-(trifluoromethyl)aniline: ¹H NMR (500 MHz, Acetone-d₆) δ 7.45 (dd, J = 8.6, 7.3 Hz, 2H), 7.36 – 7.32 (m, 2H), 7.27 (d, J = 7.2 Hz, 1H), 3.27 (t, J = 1.7 Hz, 3H); ¹⁹F NMR (470 MHz, Acetone-d₆) δ -59.64 (3F).[7]

-

N,2-dimethyl-N-(trifluoromethyl)aniline: ¹H NMR (500 MHz, Chloroform-d) δ 7.38 – 7.33 (m, 1H), 7.29 – 7.21 (m, 3H), 2.94 (q, J = 1.1 Hz, 3H), 2.35 (s, 3H); ¹⁹F NMR (470 MHz, Chloroform-d) δ -59.97 (3F); ¹³C NMR (126 MHz, Chloroform-d) δ 142.33, 138.64, 132.10, 128.80, 127.87, 127.62, 124.86 (q, J = 254.3 Hz), 37.41 (d, J = 2.0 Hz), 18.75.[7]

Biological Activity and Signaling Pathways

The incorporation of a trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and bioavailability. While specific signaling pathways directly modulated by the parent this compound have not been extensively reported, the broader class of trifluoromethyl-containing compounds has shown significant biological activity, particularly in cancer research.

For instance, adamantane-type derivatives containing chiral trifluoromethylamine fragments have been synthesized and evaluated for their anticancer activities against liver cancer (HepG2) and melanoma (B16F10) cell lines, with some compounds showing promising efficacy.[8] The proposed mechanism of action for some of these compounds involves interactions with key cellular targets, although the precise signaling pathways are still under investigation.

The reduced basicity of the N-CF₃ group can be advantageous in drug design, as it can prevent unwanted interactions with biological targets and improve cell membrane permeability.

Logical Relationship of Trifluoromethyl Group to Biological Activity

Caption: Influence of the trifluoromethyl group on molecular properties and drug development.

Conclusion

This compound is a molecule with unique properties that present both challenges and opportunities in chemical synthesis and drug discovery. Its reduced basicity, increased lipophilicity, and the potential for enhanced metabolic stability make the N-CF₃ moiety an intriguing functional group for medicinal chemists. While the parent compound is not well-characterized experimentally, ongoing research into the synthesis and reactivity of N-trifluoromethylated compounds is paving the way for their broader application. This technical guide provides a foundational understanding of this compound, and it is anticipated that further research will continue to uncover the full potential of this and related fluorinated amines in science and medicine.

Experimental Workflow for N-Trifluoromethylation

Caption: General workflow for the synthesis and characterization of N-trifluoromethylated amines.

References

- 1. This compound | CH2F3N | CID 542706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chinesechemsoc.org [chinesechemsoc.org]

- 4. chinesechemsoc.org [chinesechemsoc.org]

- 5. N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Predicted NMR Data for Trifluoromethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR) data for trifluoromethanamine (CF₃NH₂). Due to the limited availability of direct experimental or computationally predicted NMR data for this compound in publicly accessible databases, this guide presents a comprehensive set of predicted values derived from computational chemistry principles and analysis of analogous compounds. These predictions are intended to serve as a valuable resource for the identification and characterization of this compound in various research and development settings.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) and spin-spin coupling constants (J) for the ¹H, ¹³C, ¹⁹F, and ¹⁵N nuclei of this compound. These values are estimated based on data from closely related compounds and established principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Data for this compound

| Parameter | Predicted Value | Multiplicity | Coupling Constant (J) |

| δ(¹H) | 2.5 - 3.5 ppm | Quartet | ³JHF ≈ 7-10 Hz |

| Broad |

Note: The amine protons (NH₂) are expected to be a broad signal due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. The coupling to the fluorine atoms will likely result in a quartet, which may be poorly resolved.

Table 2: Predicted ¹³C NMR Data for this compound

| Parameter | Predicted Value | Multiplicity | Coupling Constant (J) |

| δ(¹³C) | 120 - 130 ppm | Quartet | ¹JCF ≈ 270-280 Hz |

Note: The carbon signal is expected to be a quartet due to the strong one-bond coupling with the three fluorine atoms.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Parameter | Predicted Value | Multiplicity | Coupling Constant (J) |

| δ(¹⁹F) | -60 to -75 ppm | Triplet | ³JHF ≈ 7-10 Hz |

Note: The fluorine signal is predicted to be a triplet due to coupling with the two equivalent amine protons. The chemical shift is referenced to CFCl₃.

Table 4: Predicted ¹⁵N NMR Data for this compound

| Parameter | Predicted Value | Multiplicity | Coupling Constant (J) |

| δ(¹⁵N) | -340 to -360 ppm | Quartet of Triplets | ¹JNH ≈ 50-60 Hz, ²JNF ≈ 5-10 Hz |

Note: For ¹⁵N-labeled this compound, the nitrogen signal is expected to be complex due to coupling with both the amine protons and the fluorine atoms. The chemical shift is referenced to liquid ammonia.

Experimental Protocols for NMR Data Acquisition

The acquisition of high-quality NMR spectra for a volatile and potentially reactive small molecule like this compound requires careful sample preparation and instrument setup. The following is a generalized protocol that can be adapted for ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR experiments.

2.1. Sample Preparation

This compound is expected to be a gas or a low-boiling-point liquid at room temperature. Therefore, sample preparation requires special handling to ensure a sufficient concentration in the NMR tube and to maintain safety.

-

For Gaseous Samples:

-

A solution of this compound can be prepared by bubbling the gas through a deuterated solvent (e.g., CDCl₃, acetone-d₆, or toluene-d₈) at low temperature (-78 °C, dry ice/acetone bath).

-

The NMR tube should be cooled in the same bath prior to and during the addition of the gas to maximize solubility.

-

Once the desired concentration is reached, the NMR tube should be sealed, for example, by flame-sealing for long-term stability or using a J. Young valve NMR tube for easier handling.

-

-

For Low-Boiling-Point Liquid Samples:

-

If this compound is handled as a condensed liquid, all manipulations should be performed at or below its boiling point.

-

A known amount of the cold liquid can be added to a pre-weighed, cooled NMR tube containing the deuterated solvent and a suitable internal standard (e.g., tetramethylsilane, TMS).

-

The tube should be immediately sealed as described above.

-

2.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is recommended. For ¹⁹F and ¹⁵N detection, the probe must be capable of tuning to these frequencies.

-

Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

¹H NMR: A standard single-pulse experiment is typically sufficient. A sufficient relaxation delay (e.g., 5 seconds) should be used to ensure quantitative integration if needed.

-

¹³C NMR: Due to the low natural abundance of ¹³C and potential long relaxation times, a pulse program with proton decoupling (e.g., zgpg30) is used to enhance sensitivity and simplify the spectrum. A longer acquisition time and a larger number of scans will likely be necessary.

-

¹⁹F NMR: ¹⁹F is a high-sensitivity nucleus, and a simple one-pulse experiment is usually adequate. Proton decoupling can be used to simplify the spectrum to a singlet.

-

¹⁵N NMR: ¹⁵N has a very low natural abundance and sensitivity. For natural abundance samples, a large number of scans and a long experimental time will be required. Inverse-gated decoupling can be used to suppress the negative Nuclear Overhauser Effect (NOE). For ¹⁵N-enriched samples, direct observation or 2D correlation experiments like ¹H-¹⁵N HSQC would be more efficient.

-

Visualization of Predicted NMR Data Relationships

The following diagrams illustrate the expected spin-spin coupling relationships in this compound, which are fundamental to interpreting its NMR spectra.

Caption: Spin-spin coupling network in this compound.

The diagram above illustrates the through-bond scalar (J) couplings between the different NMR-active nuclei in this compound. Solid lines represent one-bond couplings, while dashed lines indicate longer-range (two- and three-bond) couplings. These interactions give rise to the splitting patterns observed in the NMR spectra.

This guide provides a foundational set of predicted NMR data and experimental considerations for this compound. Researchers can use this information to aid in the design of experiments and the interpretation of spectral data for this and related fluorinated amines.

The Unstable Nature of Trifluoromethanamine: A Technical Guide to Its Decomposition

For Immediate Release

[City, State] – Trifluoromethanamine (CF3NH2), a compound of interest in medicinal chemistry and materials science, is characterized by its inherent instability. This technical guide provides a comprehensive overview of the stability and decomposition pathways of this compound, synthesizing available experimental and computational data. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this volatile molecule.

Executive Summary

This compound is a fluorinated amine that exhibits significant instability, readily undergoing decomposition through various pathways. Computational studies indicate that while the C-N bond is highly polar and strong, the overall molecule is destabilized compared to its non-fluorinated counterpart, methylamine.[1] The primary decomposition routes include hydrolysis and gas-phase dissociation. Understanding these pathways is critical for its synthesis, storage, and application, particularly in fields where stability under physiological or process conditions is paramount.

Stability Profile

Direct experimental quantitative data on the stability of isolated this compound is scarce due to its reactive nature. However, computational studies and experimental observations of related trifluoromethylated compounds provide significant insights. Ab initio molecular-orbital calculations have shown that the decomposition of CF3NH2 is slightly endoenergetic, and a comparison of the heats of atomization with methylamine reveals a decreased stability upon fluorination.[1]

The stability of molecules containing the N-CF3 motif is highly dependent on the molecular context. For instance, certain N-((trifluoromethyl)thio), N-(trifluoromethyl) amines have demonstrated high stability in aqueous and acidic conditions for over 48 hours, but undergo rapid degradation under basic conditions (pH 10 and 1 M NaOH).[2] This suggests that the electron-withdrawing nature of the CF3 group makes the amine nitrogen less basic and potentially susceptible to base-mediated elimination or hydrolysis pathways.

Table 1: Quantitative Stability and Energetic Data for this compound and Related Compounds

| Parameter | Molecule | Value | Method | Reference |

| Decomposition Energetics | CF3NH2 | Slightly endoenergetic | Ab initio calculations | [1] |

| C-N Bond Dissociation Energy | CH3-NH2 | 331 kJ/mol (79.1 kcal/mol) | Experimental | [3] |

| C-F Bond Dissociation Energy | CH3-F | 460 kJ/mol (110 kcal/mol) | Experimental | [4] |

| C-N Bond Dissociation Energy | CF3-CN | 501 kJ/mol (119.7 kcal/mol) | Experimental | [3] |

| C-C Bond Dissociation Energy | CF3-CF3 | 406 kJ/mol (97.0 kcal/mol) | Experimental | [3] |

Decomposition Pathways

The decomposition of this compound can proceed through several mechanisms, with hydrolysis and gas-phase unimolecular decomposition being the most prominent.

Hydrolysis

Hydrolysis is a major degradation pathway for many trifluoromethyl-containing compounds, particularly under neutral or basic conditions. While the specific mechanism for CF3NH2 is not detailed in the provided literature, analogous reactions in other trifluoromethylated molecules, such as trifluoromethylphenols and trifluoromethylimidazoles, suggest a stepwise elimination of fluoride ions.[5][6][7]

The proposed pathway likely begins with the nucleophilic attack of water or a hydroxide ion on the carbon atom of the trifluoromethyl group. This is facilitated by the strong electron-withdrawing effect of the three fluorine atoms, which imparts a significant partial positive charge on the carbon. The reaction proceeds through intermediates, leading to the sequential elimination of HF and ultimately the formation of carbonyl fluoride (COF2) and ammonia, or their hydrolysis products.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 4. Bond Energies [www2.chemistry.msu.edu]

- 5. Kinetics and mechanism of hydrolysis of substituted (trifluoromethyl)imidazoles [morressier.com]

- 6. Mild hydrolysis of 2-trifluoromethylphenol: kinetics, mechanism and environmental relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Chemical Studies on Trifluoromethanamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethanamine (CF₃NH₂), the simplest perfluorinated amine, presents a molecule of significant interest in computational and theoretical chemistry. The introduction of the trifluoromethyl group drastically alters the electronic properties of the amine, leading to unique structural and reactive characteristics. Understanding these properties through quantum chemical studies is crucial for its potential applications in medicinal chemistry and materials science. This technical guide provides an overview of the theoretical investigations into the molecular structure, vibrational spectra, and proton affinity of this compound, based on available scientific literature.

Molecular Geometry

Ab initio quantum-mechanical calculations have been employed to determine the optimized geometry of this compound. These studies reveal a significant impact of fluorination on the molecular structure when compared to its non-fluorinated counterpart, methylamine (CH₃NH₂).

A key finding from these theoretical studies is the nature of the carbon-nitrogen (C-N) bond. The calculations indicate that the C-N bond in this compound is highly polar, strong, and shorter than that in methylamine. This is attributed to the strong electron-withdrawing effect of the three fluorine atoms, which influences the electron density distribution across the molecule.

Table 1: Summary of Key Geometric Features of this compound (from ab initio calculations)

| Geometric Parameter | Description |

| C-N Bond | Highly polar, strong, and short |

| CF₃ Group | Tetrahedral-like geometry |

| NH₂ Group | Pyramidal geometry |

Vibrational Frequencies

Theoretical calculations of the vibrational frequencies of this compound are essential for interpreting its infrared and Raman spectra. These calculations predict the frequencies associated with the stretching and bending modes of the various bonds within the molecule.

Detailed tables of calculated vibrational frequencies for this compound are not presently available in the surveyed literature. However, based on the known effects of trifluoromethyl groups on molecular vibrations, several characteristic frequencies can be anticipated. These would include the C-F stretching modes, the C-N stretching mode, N-H stretching modes, and various bending and deformation modes of the CF₃ and NH₂ groups. The high polarity and strength of the C-N bond suggest that its stretching frequency would be a notable feature in the vibrational spectrum.

Energetic Properties

Proton Affinity

The proton affinity (PA) of a molecule is a fundamental measure of its gas-phase basicity. Quantum chemical calculations can provide reliable estimates of this property. For this compound, the strong electron-withdrawing nature of the CF₃ group is expected to significantly reduce the proton affinity of the nitrogen atom compared to methylamine. This is due to the decreased electron density on the nitrogen, making it a weaker Lewis base.

While a precise calculated value for the proton affinity of this compound is not reported in the available literature, computational studies on related fluorinated amines consistently show a marked decrease in basicity with increasing fluorination.

Stability

Ab initio calculations have also shed light on the thermodynamic stability of this compound. Studies have indicated that the decomposition of CF₃NH₂ is a slightly endoenergetic process. Furthermore, a comparison of the heats of atomization of CF₃NH₂ and CH₃NH₂ suggests a decreased stability of the molecule upon fluorination.

Methodologies in Quantum Chemical Studies

The theoretical investigation of this compound and related molecules typically involves a range of ab initio and density functional theory (DFT) methods. The choice of method and basis set is crucial for obtaining accurate predictions of molecular properties.

Experimental Protocols: A General Workflow for Computational Analysis

While the specific computational details for this compound from the primary literature are not fully accessible, a general workflow for such a study would involve the following steps:

-

Geometry Optimization: The initial step is to find the minimum energy structure of the molecule. This is typically performed using a gradient-based optimization algorithm at a chosen level of theory (e.g., Hartree-Fock, MP2, or a DFT functional like B3LYP) with a suitable basis set (e.g., Pople-style basis sets like 6-31G* or correlation-consistent basis sets like cc-pVTZ).

-

Frequency Calculation: Once the geometry is optimized, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared and Raman spectra.

-

Energetic Property Calculation: Properties such as proton affinity are calculated by determining the energy difference between the protonated and neutral species. This requires separate geometry optimizations and frequency calculations for both the neutral molecule and its conjugate acid. The proton affinity is then calculated as the negative of the enthalpy change of the protonation reaction.

Logical Workflow for Quantum Chemical Analysis

The logical progression of a computational study on a molecule like this compound can be visualized as follows:

Figure 1: A generalized workflow for the quantum chemical analysis of a molecule.

Conclusion

Quantum chemical studies provide invaluable insights into the fundamental properties of this compound. Theoretical calculations have established the significant influence of the trifluoromethyl group on the molecule's geometry, particularly the strengthening and shortening of the C-N bond, and a reduction in its basicity and overall stability. While detailed quantitative data from these studies are not widely disseminated in the public domain, the qualitative trends and the general computational methodologies provide a solid foundation for further research and for understanding the behavior of this unique molecule in various chemical contexts. Future work would benefit from more accessible and detailed reporting of computational results to facilitate broader scientific utilization.

An In-depth Technical Guide to the Structure and Bonding of Trifluoromethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoromethanamine (CF₃NH₂), a fluorinated analog of methylamine, presents a unique structural and electronic profile due to the strong electron-withdrawing nature of the trifluoromethyl group. This guide provides a comprehensive analysis of the molecular structure, bonding characteristics, and key experimental and computational methodologies used to elucidate these features. The quantitative data are summarized for clarity, and logical relationships are visualized to facilitate a deeper understanding of this important chemical entity.

Molecular Structure and Geometry

The molecular structure of this compound has been determined through computational chemistry, providing precise insights into its bond lengths and angles. The geometry around the carbon atom is approximately tetrahedral, while the nitrogen atom adopts a trigonal pyramidal geometry, similar to ammonia and other amines.

The key structural parameters, obtained from ab initio molecular orbital calculations, are summarized in the table below. These calculations reveal a C-N bond length that is notably influenced by the electronic effects of the trifluoromethyl group when compared to methylamine.

Table 1: Calculated Geometric Parameters of this compound

| Parameter | Bond/Angle | Value |

| Bond Lengths | ||

| C-N | 1.418 Å | |

| C-F | 1.355 Å | |

| N-H | 1.010 Å | |

| Bond Angles | ||

| F-C-F | 108.0° | |

| F-C-N | 110.9° | |

| H-N-H | 106.3° | |

| C-N-H | 112.5° |

Data sourced from ab initio molecular orbital calculations.

The trifluoromethyl group significantly impacts the electronic environment of the nitrogen atom, leading to a shorter and stronger C-N bond compared to methylamine. The strong inductive effect of the fluorine atoms withdraws electron density from the carbon and, subsequently, from the nitrogen atom.

Figure 1: Molecular Structure of this compound.

Bonding Analysis

The bonding in this compound is characterized by highly polarized covalent bonds. The significant electronegativity difference between carbon and fluorine (ΔEN ≈ 1.43) and nitrogen and hydrogen (ΔEN ≈ 0.84) results in substantial partial positive charges on the carbon and hydrogen atoms and partial negative charges on the fluorine and nitrogen atoms.

The lone pair of electrons on the nitrogen atom is less basic compared to that of methylamine. This reduced basicity is a direct consequence of the inductive electron withdrawal by the CF₃ group, which decreases the electron density on the nitrogen, making the lone pair less available for donation to a proton.

Experimental Protocols

Synthesis of this compound

A key synthesis of this compound was reported by Kloeter and Seppelt. The method involves the reaction of trifluoromethyl hypochlorite (CF₃OCl) with ammonia (NH₃).

Reaction: CF₃OCl + 2 NH₃ → CF₃NH₂ + NH₄Cl

Experimental Procedure:

-

Trifluoromethyl hypochlorite is condensed into a reaction vessel cooled with liquid nitrogen.

-

An excess of ammonia is then condensed into the same vessel.

-

The mixture is allowed to slowly warm to room temperature, during which the reaction proceeds.

-

The product, this compound, is separated from the ammonium chloride byproduct by vacuum distillation.

This reaction provides a direct route to the parent this compound.

Figure 2: Synthesis Workflow for this compound.

Spectroscopic Characterization

The structure and purity of this compound are confirmed using various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The gas-phase IR spectrum of this compound exhibits characteristic absorption bands. Strong C-F stretching vibrations are observed in the region of 1100-1300 cm⁻¹. The N-H stretching vibrations appear as a doublet in the 3300-3500 cm⁻¹ range, characteristic of a primary amine. The N-H bending (scissoring) vibration is typically observed around 1600 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum shows a single resonance for the two equivalent amine protons. This signal is expected to be a quartet due to coupling with the three fluorine atoms of the CF₃ group.

-

¹⁹F NMR: The fluorine NMR spectrum displays a single resonance for the three equivalent fluorine atoms, which is split into a triplet by the two adjacent amine protons.

-

¹³C NMR: The carbon-13 NMR spectrum shows a single resonance for the trifluoromethyl carbon, which is split into a quartet by the three attached fluorine atoms.

-

Conclusion

This compound is a molecule of significant interest due to the profound influence of the trifluoromethyl group on its structure and reactivity. The combination of computational and experimental studies has provided a detailed understanding of its molecular geometry and bonding. The synthetic and spectroscopic protocols outlined in this guide serve as a valuable resource for researchers working with this and related fluorinated compounds in the fields of medicinal chemistry and materials science.

Methodological & Application

Application Notes: Synthesis of N-Trifluoromethyl Amines

Introduction

The incorporation of a trifluoromethyl (-CF3) group onto a nitrogen atom in organic molecules is a key strategy in medicinal chemistry and drug development. This modification can significantly alter the physicochemical properties of the parent amine, often leading to enhanced metabolic stability, increased lipophilicity, and modulated basicity due to the strong electron-withdrawing nature of the trifluoromethyl group.[1] These changes can, in turn, improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. This document provides an overview of modern synthetic methods for the preparation of N-trifluoromethyl amines, focusing on operationally simple and efficient protocols suitable for late-stage functionalization of complex molecules.

Key Synthetic Strategies

While trifluoromethanamine (CF3NH2) itself is not typically used as a direct trifluoromethylating agent, several effective methods have been developed to introduce the N-CF3 moiety. Two prominent and recent strategies involve the use of readily available starting materials and afford the desired products in good to excellent yields.

-

One-Pot N-Trifluoromethylation of Secondary Amines using Carbon Disulfide and Silver Fluoride: This method provides a direct and operationally simple route to N-trifluoromethyl amines from secondary amines.[1][2] The reaction proceeds by first forming a carbamodithioic acid adduct between the amine and carbon disulfide (CS2). Subsequent treatment with silver fluoride (AgF) facilitates a desulfurization-fluorination cascade to yield the final N-trifluoromethylated product.[1][2] This approach is notable for its use of inexpensive and readily available reagents.

-

Two-Step, One-Pot Synthesis via Thiocarbamoyl Fluoride Intermediates: This strategy employs a bench-stable trifluoromethylthiolating reagent, such as tetramethylammonium trifluoromethylthiolate ((Me4N)SCF3), which reacts rapidly with secondary amines to form a thiocarbamoyl fluoride intermediate.[3] This intermediate is then converted to the N-trifluoromethyl amine by the addition of silver fluoride (AgF).[3] A key advantage of this method is the high functional group tolerance and the mild reaction conditions, making it highly attractive for the late-stage modification of pharmaceutically relevant compounds.[3]

Data Presentation

The following tables summarize the quantitative data for the two key synthetic strategies for N-trifluoromethylation of a variety of secondary amines.

Table 1: One-Pot N-Trifluoromethylation of Secondary Amines with CS2 and AgF [1]

| Entry | Starting Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Dibenzylamine | DABCO | Ethyl Acetate | 80 | 6 | 94 |

| 2 | N-Methylaniline | 4-Pyrrolidinopyridine | Ethyl Acetate | 40 | 20 | 85 |

| 3 | 4-Fluoro-N-methylaniline | 4-Pyrrolidinopyridine | Ethyl Acetate | 40 | 20 | 82 |

| 4 | Indoline | 4-Pyrrolidinopyridine | Ethyl Acetate | 40 | 20 | 75 |

| 5 | 1,2,3,4-Tetrahydroquinoline | 4-Pyrrolidinopyridine | Ethyl Acetate | 40 | 20 | 78 |

| 6 | Morpholine | DABCO | Ethyl Acetate | 80 | 6 | 88 |

| 7 | Piperidine | DABCO | Ethyl Acetate | 80 | 6 | 91 |

Data sourced from a study by the Chinese Chemical Society.[1]

Table 2: N-Trifluoromethylation of Secondary Amines via Thiocarbamoyl Fluoride Intermediate [3]

| Entry | Starting Amine | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | N-Methylaniline | Acetonitrile | RT | 2 | 98 |

| 2 | N-Ethylaniline | Acetonitrile | 50 | 2 | 95 |

| 3 | Diphenylamine | Acetonitrile | 50 | 2 | 81 |

| 4 | Indole | Acetonitrile | 50 | 2 | 85 |

| 5 | Pyrrolidine | Acetonitrile | RT | 2 | 92 |

| 6 | Piperidine | Acetonitrile | RT | 2 | 96 |

| 7 | Morpholine | Acetonitrile | RT | 2 | 94 |

Data sourced from a study published by the National Institutes of Health.[3]

Experimental Protocols

Protocol 1: General Procedure for the One-Pot Synthesis of N-CF3 Dialkyl Amines using CS2 and AgF [2]

-

To a sealed tube, add the dialkyl amine (0.20 mmol), silver fluoride (AgF, 0.90 mmol, 114.2 mg), and 1,4-diazabicyclo[2.2.2]octane (DABCO, 0.10 mmol, 11.2 mg).

-

Add ethyl acetate (1.5 mL) to the tube.

-

Prepare a solution of carbon disulfide (CS2, 0.20 mmol, 15.2 mg) in ethyl acetate (0.5 mL).

-

Add the CS2 solution to the reaction mixture under a nitrogen atmosphere.

-

Seal the tube and stir the mixture at 80 °C for 6 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature and then filter it to remove solid byproducts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain the desired N-CF3 dialkyl amine.[2]

Protocol 2: General Procedure for the N-Trifluoromethylation of Alkylaryl Amines using CS2 and AgF [1]

-

To a sealed tube, add the alkylaryl amine (0.2 mmol), silver fluoride (AgF, 1.2 mmol, 148.6 mg), and 4-pyrrolidinopyridine (0.2 mmol, 29.6 mg).

-

Add ethyl acetate (1.5 mL) to the tube.

-

Prepare a solution of carbon disulfide (CS2, 0.24 mmol, 18.3 mg) in ethyl acetate (0.5 mL).

-

Add the CS2 solution to the reaction mixture under a nitrogen atmosphere.

-

Seal the tube and stir the mixture at 40 °C for 20 hours.

-